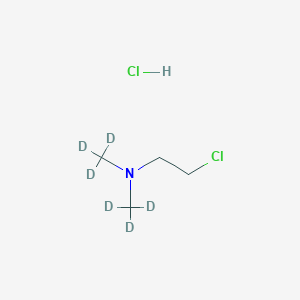
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride
Cat. No. B032900
Key on ui cas rn:
97941-91-8
M. Wt: 150.08 g/mol
InChI Key: LQLJZSJKRYTKTP-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04148909
Procedure details


Dimethylaminoethylchloride hydrochloride (1.5 g) was added to 2,2-dimethyl-4-(4-trifluoromethylphenylchroman-7-ol (1.0 g), potassium carbonate (4.0 g) and potassium iodide (1.5 g) in acetone (50 ml) and the mixture refluxed for 2 days. The mixture was filtered and the acetone was evaporated under reduced pressure. The resulting crude oil was chromatographed on alumina. Elution with ether:petrol (1:1) gave a clear oil which after dissolution in dry ether and passage of dry halogen chloride through the solution yielded the required chroman as the hydrochloride salt (0.35 g), m.p. 200°-203° C.

Name
4-trifluoromethylphenylchroman-7-ol
Quantity
1 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:5][CH2:6][Cl:7])[CH3:4].[F:8][C:9]([F:28])([F:27])[C:10]1[CH:15]=[CH:14][C:13]([CH:16]2[CH2:25][CH2:24][C:23]3[C:18](=[CH:19][C:20](O)=CC=3)[O:17]2)=[CH:12][CH:11]=1.[C:29](=O)([O-])[O-].[K+].[K+].[I-].[K+].[CH3:37][C:38]([CH3:40])=[O:39]>CCOCC>[ClH:7].[CH3:37][C:38]1([CH3:29])[CH2:40][CH:16]([C:13]2[CH:12]=[CH:11][C:10]([C:9]([F:8])([F:27])[F:28])=[CH:15][CH:14]=2)[C:25]2[C:24](=[CH:23][C:18]([O:17][CH2:6][CH2:5][N:3]([CH3:4])[CH3:2])=[CH:19][CH:20]=2)[O:39]1 |f:0.1,3.4.5,6.7,10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C)CCCl
|
|
Name
|
4-trifluoromethylphenylchroman-7-ol
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C(C=C1)C1OC2=CC(=CC=C2CC1)O)(F)F
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture refluxed for 2 days
|
|
Duration
|
2 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude oil was chromatographed on alumina
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with ether:petrol (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a clear oil which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC1(OC2=CC(=CC=C2C(C1)C1=CC=C(C=C1)C(F)(F)F)OCCN(C)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.35 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
